isochlorogenic acid A

Description

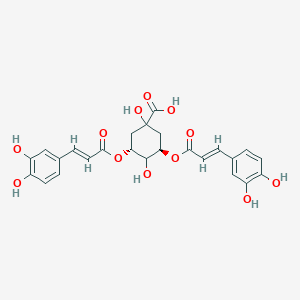

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Natural Plant Sources of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of isochlorogenic acid A (ICGA), a potent phenolic compound with significant therapeutic potential. The document details quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by this bioactive molecule.

Natural Plant Sources of this compound

This compound, a dicaffeoylquinic acid, is a widespread secondary metabolite in the plant kingdom, recognized for its antioxidant, anti-inflammatory, hepatoprotective, and antiviral properties.[1][2] It has been isolated from a variety of medicinal plants, many of which have a long history of use in traditional medicine. The primary plant families rich in ICGA include Asteraceae, Loniceraceae, and Rubiaceae.

Key plant sources identified in the literature are summarized in Table 1.

| Plant Family | Species | Common Name | Plant Part(s) |

| Asteraceae | Laggera alata | - | Aerial parts |

| Asteraceae | Taraxacum officinale | Dandelion | Whole plant |

| Asteraceae | Artemisia turanica | - | Aerial parts[3] |

| Asteraceae | Artemisia sieberi | - | Stems[4] |

| Asteraceae | Artemisia argyi | Mugwort | Aerial parts[5] |

| Asteraceae | Chrysanthemum morifolium | Chrysanthemum | Flowers[2] |

| Asteraceae | Echinacea species | Echinacea | Various |

| Caprifoliaceae | Lonicera japonica | Honeysuckle | Flower buds[2][6] |

| Araliaceae | Hedera helix | Ivy | - |

| Rubiaceae | Coffea species | Coffee | Green beans[2][7] |

| Theaceae | Camellia sinensis (for Ku-ding tea) | Ku-ding tea | Leaves[2] |

| Apocynaceae | Apocynum venetum | - | Leaves (Tea)[2] |

Quantitative Analysis of this compound in Plant Sources

Quantitative data for this compound specifically is limited in readily available literature. However, data for closely related isomers or the total chlorogenic acid content provides valuable context for selecting promising source materials. The extraction yield of isochlorogenic acid C from Chrysanthemum morifolium has been reported to reach 4.20 mg/g under optimized ultrasonic-assisted extraction conditions.[8] This suggests that Chrysanthemum species are a potent source for dicaffeoylquinic acids.

| Species | Compound | Concentration / Yield | Plant Part | Reference |

| Chrysanthemum morifolium | Isochlorogenic acid C | 4.20 mg/g (Extraction Yield) | Flowers | [8] |

| Arbutus unedo | Chlorogenic acid | 1.45–1.46 mg/g | Leaves | [9][10] |

Note: Data for isochlorogenic acid C and chlorogenic acid are included as proxies for the potential yield of related phenolic compounds from these sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound involve multi-step procedures. A generalized workflow is presented below, followed by detailed protocols cited in the literature.

Caption: General workflow for ICGA extraction and analysis.

Extraction Methodologies

Protocol 1: Sequential Maceration (Adapted from Artemisia turanica extraction) [3]

-

Air-dry and grind the aerial parts of the plant material (e.g., 200 g).

-

Perform sequential maceration with solvents of increasing polarity. For each solvent, use a volume sufficient to immerse the material (e.g., 3 x 2 L).

-

Petroleum ether (40-60°C)

-

Dichloromethane

-

Ethyl acetate

-

Ethanol

-

Ethanol-water (1:1 v/v)

-

-

Filter the extract after each solvent step.

-

Dry the resulting extracts using a rotary evaporator at reduced pressure at a temperature below 45°C. The hydroethanolic extract is often the most promising for high phenolic content.

Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) (Adapted from Chrysanthemum morifolium extraction) [8]

-

Solvent Preparation : Use an ionic liquid solution, such as 1-butyl-3-methylimidazolium bromide [(Bmim)Br], at an optimized concentration (e.g., 0.65 mol/L).

-

Extraction : Mix the powdered plant material with the ionic liquid solvent at an optimized liquid-to-solid ratio (e.g., 23.44:1 mL/g).

-

Ultrasonication : Place the mixture in an ultrasonic bath for an optimized duration (e.g., 49 minutes).

-

Separation : Centrifuge the mixture to separate the supernatant (extract) from the solid plant residue.

Isolation and Purification Protocols

Protocol 1: Bioassay-Guided Fractionation using Chromatography [3][5]

-

Initial Fractionation : Subject the crude extract (e.g., the hydroethanolic extract) to Vacuum Liquid Chromatography (VLC) or fractionation on a macroporous resin (e.g., D101).

-

Column Chromatography : Further separate the most active fractions using Octadecylsilyl (ODS) column chromatography.

-

Final Purification : Purify the target compound from the resulting sub-fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).

Quantification and Structural Elucidation

Protocol 1: High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) [11]

-

System : A standard HPLC system equipped with a DAD detector.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% acetic acid or 0.5% orthophosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Detection : Monitor the elution at a specific wavelength, typically around 325-340 nm for chlorogenic acids.

-

Quantification : Calculate the concentration based on a calibration curve generated from pure this compound standards.

Protocol 2: UPLC-MS/MS Analysis [12]

-

System : An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).

-

Ionization : Use electrospray ionization (ESI) in the negative mode.

-

Detection Mode : For high selectivity and sensitivity, use the multiple-reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Quantification : Achieve precise quantification by comparing the peak area to that of a standard curve.

Protocol 3: Structural Elucidation [3]

-

Mass Spectrometry (MS) : Determine the molecular weight and formula using high-resolution MS (e.g., ESI-MS). Isochlorogenic acids A and C show a pseudo-molecular-ion peak at m/z 515.2 ([M-H]⁻).[3]

-

Nuclear Magnetic Resonance (NMR) : Elucidate the complete structure and stereochemistry using 1D (¹H) and 2D (e.g., COSY, HMBC) NMR spectroscopy.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways implicated in inflammation, fibrosis, and cancer.

Attenuation of Liver Fibrosis via HMGB1/TLR4/NF-κB Pathway

ICGA has been shown to possess significant hepatoprotective properties by inhibiting the HMGB1/TLR4/NF-κB signaling pathway, which plays a crucial role in the inflammatory processes that drive liver fibrosis.[1]

Caption: ICGA inhibits the HMGB1/TLR4/NF-κB pathway.

Antitumor Activity via FAK/PI3K/AKT/mTOR Pathway Inhibition

In the context of triple-negative breast cancer, ICGA isolated from Taraxacum officinale has demonstrated antitumor activity by suppressing the FAK/PI3K/AKT/mTOR signaling pathway, which is critical for cancer cell proliferation, migration, and survival.[13]

Caption: ICGA inhibits the FAK/PI3K/AKT/mTOR pathway.

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Plants from the Asteraceae and Caprifoliaceae families, such as Artemisia, Taraxacum, and Lonicera species, represent rich sources for its isolation. The protocols outlined in this guide provide a robust framework for the extraction, purification, and analysis of ICGA. Further research into its molecular mechanisms, particularly its modulation of the NF-κB and PI3K/AKT pathways, will be critical for its development as a therapeutic agent for inflammatory diseases and cancer.

References

- 1. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 3. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isochlorogenic Acid Glucosides from the Arabian Medicinal Plant Artemisia sieberi and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of Flavonoids and Chlorogenic Acid in the Leaves of Arbutus unedo L. Using Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of Flavonoids and Chlorogenic Acid in the Leaves of Arbutus unedo L. Using Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological properties of isochlorogenic acid A

An In-depth Technical Guide to the Pharmacological Properties of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ICQA), a prominent dicaffeoylquinic acid isomer found in various medicinal plants, has garnered significant scientific interest due to its extensive pharmacological activities. As a polyphenolic compound, it demonstrates potent antioxidant, anti-inflammatory, hepatoprotective, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, detailing its mechanisms of action through various signaling pathways. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Antioxidant Properties

This compound is a powerful antioxidant, a property attributed to its chemical structure which contains multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[1] This activity is fundamental to many of its other pharmacological effects, as oxidative stress is a key pathogenic factor in numerous diseases.

Mechanism of Action

The primary antioxidant mechanism of ICQA involves direct scavenging of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•).[1] Additionally, ICQA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorogenic acid protects against liver fibrosis in vivo and in vitro through inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Isochlorogenic Acid A

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid isomer, has garnered significant scientific interest due to its potent antioxidant and free radical scavenging properties.[1] As a natural polyphenolic compound found in numerous plants, including coffee and traditional medicinal herbs, ICGA presents a promising avenue for the development of novel therapeutic agents against oxidative stress-related pathologies.[1][2] This technical guide provides a comprehensive overview of the quantitative antioxidant activity of ICGA, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular mechanisms, including its interaction with key cellular signaling pathways.

Core Concepts: this compound

This compound is chemically identified as 3,5-dicaffeoylquinic acid.[3][4] Its structure is characterized by a quinic acid core esterified with two caffeic acid units at the 3 and 5 positions. This molecular architecture, particularly the presence of multiple hydroxyl groups on the aromatic rings of the caffeic acid moieties, is fundamental to its robust antioxidant capacity.[5] These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Caption: Chemical Structure of this compound.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various standard in vitro and in vivo assays. The data below summarizes its performance, often benchmarked against known antioxidants like Vitamin C (Vc).

Table 1: In Vitro Radical Scavenging and Reducing Power

| Assay Type | Metric | Result for this compound | Reference |

| DPPH Radical Scavenging | IC₅₀ | 4.26 µg/mL | [4] |

| Max Scavenging % | 97.04% | ||

| ABTS Radical Scavenging | Activity | Confirmed Activity | [4] |

| Comparison | Higher than CQA isomers at high concentrations | [6] | |

| Hydroxyl Radical (·OH) Scavenging | Max Scavenging % | 60.01% | |

| Comparison | More potent than Vitamin C | ||

| Superoxide Anion (O₂·⁻) Scavenging | Max Scavenging % | 28.04% | |

| Ferric Reducing Antioxidant Power | OD Value | Up to 0.98 |

IC₅₀: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC₅₀ indicates higher potency.

Table 2: In Vivo Antioxidant Capacity

| Model System | Concentration | Antioxidant Capacity | Reference |

| Zebrafish | 25 µg/mL | 60.4% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[7]

-

Sample Preparation: Dissolve this compound in the same solvent to create a series of dilutions (e.g., 5 to 40 µg/mL).[6]

-

Reaction: Add a defined volume of the ICGA solution (e.g., 100 µL) to the DPPH solution (e.g., 2.90 mL).[8] A blank is prepared using the solvent instead of the sample.

-

Incubation: Vigorously mix the solution and incubate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[6][8]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in equal proportions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11]

-

Reagent Adjustment: Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.700 (± 0.02) at 734 nm.[11]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add a small volume of the ICGA sample to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 30 minutes).[10]

-

Calculation: Scavenging percentage is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue-colored complex.[12][13]

Protocol:

-

FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:

-

Reaction Initiation: Warm the FRAP reagent to 37°C. Add a small volume of the ICGA sample (e.g., 30 µL) and distilled water to a larger volume of the FRAP reagent (e.g., 900 µL).[8]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[6][8]

-

Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[6][12]

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[14]

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.[15]

-

Cell Loading: Wash the cells and incubate them with a probe solution, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.[14]

-

Antioxidant Treatment: Remove the probe solution and treat the cells with various concentrations of this compound for a period (e.g., 1-2 hours).[16]

-

Oxidative Stress Induction: Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15]

-

Fluorescence Measurement: Measure the fluorescence of the oxidized probe (dichlorofluorescein, DCF) at regular intervals using a fluorescence plate reader.

-

Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence compared to control cells (treated only with AAPH) indicates antioxidant activity.[14]

Mechanism of Action and Signaling Pathways

This compound combats oxidative stress through a dual mechanism: direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

The primary mechanism involves the direct neutralization of free radicals. The phenolic hydroxyl groups in the caffeoyl moieties of ICGA act as hydrogen donors, stabilizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) and converting them into less harmful molecules.

Caption: General Mechanism of Free Radical Scavenging.

Modulation of the Nrf2 Signaling Pathway

Beyond direct scavenging, chlorogenic acids, including ICGA, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[2][17][18]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ICGA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[17] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), bolstering the cell's intrinsic defense against oxidative damage.[17][19]

Caption: Activation of the Nrf2 Antioxidant Pathway by ICGA.

Conclusion and Future Directions

This compound demonstrates significant antioxidant and free radical scavenging activity, substantiated by a range of in vitro and in vivo assays. Its multifaceted mechanism, combining direct chemical neutralization of ROS with the upregulation of endogenous cellular defense systems via the Nrf2 pathway, makes it a compound of high interest. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on its bioavailability, pharmacokinetics, and efficacy in preclinical models of diseases where oxidative stress is a key pathological driver, further elucidating its potential for translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [ouci.dntb.gov.ua]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 16. Unravelling the Influence of Chlorogenic Acid on the Antioxidant Phytochemistry of Avocado (Persea americana Mill.) Fruit Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Isochlorogenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (3,5-dicaffeoylquinic acid), a prominent member of the chlorogenic acid family, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound exhibits its anti-inflammatory activity through the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in the production of pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandins. This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a naturally occurring phenolic compound found in various plants, has emerged as a promising candidate for anti-inflammatory drug development. Its ability to mitigate inflammatory responses has been demonstrated in various in vitro and in vivo models. This guide will delve into the molecular mechanisms underpinning these effects and provide practical information for its scientific investigation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its isomers. It is important to note that much of the existing research has focused on the broader class of chlorogenic acids or specific isomers like 3,5-dicaffeoylquinic acid.

Table 1: In Vitro Inhibition of Inflammatory Mediators by 3,5-dicaffeoylquinic acid

| Inflammatory Mediator | Cell Line | Inducer | Concentration Range | Method | Key Findings |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 50-250 μg/mL | Griess Assay | Effective inhibition in a concentration-dependent manner.[1] |

| iNOS, COX-2, TNF-α | RAW 264.7 | LPS | Not specified | Gene Expression Analysis | Significant suppression of gene expression.[1] |

Table 2: In Vivo Anti-Inflammatory Effects of Isochlorogenic Acids

| Animal Model | Isochlorogenic Acid Isomer | Dosage | Administration Route | Key Findings |

| Carrageenan-induced paw edema in mice | This compound and C | Not specified | Not specified | Subdued inflammatory pathways in murine feet. |

| TNF-α-induced inflammation in MH7A cells | This compound | 0.04-0.20 μg/μL | In vitro | Significantly inhibited proliferation, invasion, and migration.[2] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by interfering with the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this activation, thereby reducing the expression of inflammatory mediators.

References

Unveiling Isochlorogenic Acid A: A Historical Account of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, has garnered significant attention in recent decades for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide delves into the historical roots of its discovery and the seminal methods employed for its isolation. By examining the foundational research, we aim to provide a comprehensive understanding of this important phytochemical for professionals engaged in natural product research and drug development.

The Dawn of Discovery: Early Encounters with "Isochlorogenic Acid"

The story of this compound is intrinsically linked to the broader exploration of chlorogenic acids in coffee. While the term "chlorogenic acid" had been in use since the 19th century, it was in the mid-20th century that the complexity of this class of compounds began to be unraveled. In 1950, a pivotal paper by H. M. Barnes, J. R. Feldman, and W. V. White, titled "Isochlorogenic Acid. Isolation from Coffee and Structure Studies," published in the Journal of the American Chemical Society, marked the formal introduction of "isochlorogenic acid" to the scientific community.[1][2][3] They noted the presence of a substance in green coffee extract that, while related to chlorogenic acid, exhibited distinct solubility characteristics. This novel compound was less soluble in cold water but more readily soluble in solvents like ethyl or butyl acetate, prompting the designation "isochlorogenic acid." It is important to note that their initial structural elucidation was later refined, and it was subsequently understood that "isochlorogenic acid" was, in fact, a mixture of isomers, with this compound (3,5-dicaffeoylquinic acid) being a major component.

The First Isolation: A Detailed Look at the Seminal Protocol

The pioneering work of Barnes, Feldman, and White laid the groundwork for the isolation of this compound. Their method, a multi-step solvent extraction and purification process, is a testament to the analytical techniques of the era. Below is a detailed description of their experimental protocol.

Experimental Protocol: Isolation from Green Coffee Beans (Barnes et al., 1950)

Objective: To isolate a fraction enriched in "isochlorogenic acid" from green coffee beans for further characterization.

Materials:

-

Green coffee beans

-

n-Butyl acetate

-

Ethyl acetate

-

Water

-

Caffeine

-

Potassium acetate

Methodology:

-

Initial Extraction: An isopropyl alcohol extract of green coffee beans was prepared and concentrated under reduced pressure.

-

Acidification and Solvent Partitioning: The concentrated extract was acidified and then subjected to extraction with n-butyl acetate. This step was crucial for separating the less water-soluble isochlorogenic acid from the more polar components. The organic phase, containing the isochlorogenic acid, was collected.

-

Purification and Precipitation: The n-butyl acetate extract was further purified. A key step involved the precipitation of chlorogenic acid as its caffeine complex by adding caffeine and potassium acetate to an aqueous ethyl alcohol solution of the extract. This allowed for the removal of a significant portion of the more abundant chlorogenic acid.

-

Final Isolation: After the removal of the chlorogenic acid-caffeine complex, the remaining solution was processed to yield a non-crystalline solid, which they termed "isochlorogenic acid."

This early protocol provided a product that was a mixture of isochlorogenic acid isomers. The separation and purification of individual isomers, including this compound, would be achieved in later years with the advent of more advanced chromatographic techniques.

Early Physicochemical Characterization

The initial characterization of the isolated "isochlorogenic acid" provided the first quantitative data on this new compound. These early findings were foundational for its later identification as a distinct chemical entity.

| Property | Reported Value (Barnes et al., 1950) | Modern Accepted Value (for this compound) |

| Molecular Formula | C25H24O12 | C25H24O12 |

| Molecular Weight | 516.45 g/mol | 516.46 g/mol |

| Appearance | Off-white crystalline powder | Off-white to pale yellow solid |

| Solubility | Readily soluble in methanol, ethanol, DMSO; relatively insoluble in cold water | Soluble in methanol, ethanol, DMSO |

Modern Understanding of this compound's Biological Activity: Signaling Pathways

Contemporary research has illuminated the molecular mechanisms underlying the therapeutic potential of this compound. It is now known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis.

NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of several tiers of protein kinases, including ERK, JNK, and p38 MAPK. This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases like JNK and p38, which are typically associated with pro-inflammatory and apoptotic responses.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

From its initial, somewhat ambiguous, discovery in green coffee beans to its current status as a well-characterized phytochemical with significant therapeutic potential, this compound has a rich scientific history. The foundational isolation and characterization work of early researchers paved the way for our modern understanding of its complex pharmacology. For scientists and professionals in drug development, a thorough appreciation of this history, from the early experimental protocols to the elucidation of its molecular targets, is invaluable for harnessing the full potential of this remarkable natural compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Isochlorogenic Acid A

This compound (ICQA) is a prominent member of the dicaffeoylquinic acid family, a group of phenolic compounds widely distributed in various plants, including traditional medicinal herbs like Laggera alata and common dietary sources such as honeysuckle and coffee beans.[1][2] Accumulating evidence highlights its significant therapeutic potential, stemming from a wide array of biological activities. These properties include antioxidant, anti-inflammatory, hepatoprotective, antiviral, and anticancer effects.[3][4][5] This technical guide provides a comprehensive review of the biological activities of ICQA, focusing on quantitative data, molecular mechanisms, and detailed experimental protocols relevant to its study.

Antioxidant Activity

The chemical structure of ICQA, featuring multiple hydroxyl groups on its aromatic rings, confers potent antioxidant capabilities. It can effectively scavenge free radicals such as hydroxyl radicals (·OH) and superoxide anions (O₂⁻·), thereby protecting cells and tissues from oxidative damage. Studies have demonstrated that the antioxidant activity of dicaffeoylquinic acids like ICQA is superior to that of monocaffeoylquinic acids (e.g., chlorogenic acid).[1][6] In vivo, ICQA has shown a greater protective capacity against oxidative damage than vitamin C.

Quantitative Data: Antioxidant Capacity

| Assay Type | Method | Result/Metric | Reference |

| In Vitro Radical Scavenging | DPPH Assay | 97.04% scavenging (max) | |

| Hydroxyl Radical (·OH) Assay | 60.01% scavenging (max) | ||

| Superoxide Anion (O₂⁻·) Assay | 28.04% scavenging (max) | ||

| In Vivo Antioxidant Capacity | Zebrafish Model | 60.4% antioxidant capacity at 25 µg/mL |

Anti-inflammatory Activity

ICQA exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to decrease the levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][7] This activity is closely linked to its ability to inhibit the NF-κB and MAPK signaling pathways.[7][8]

Signaling Pathway: Inhibition of NF-κB

This compound attenuates inflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[1] Under inflammatory conditions, High Mobility Group Box 1 (HMGB1) is released from damaged cells and binds to Toll-like Receptor 4 (TLR4). This interaction triggers a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the NF-κB p65 subunit is free to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ICQA exerts its effect by downregulating the expression of TLR4 and reducing the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

Caption: ICQA inhibits the HMGB1/TLR4/NF-κB inflammatory pathway.

Hepatoprotective Activity

ICQA demonstrates significant protective effects on the liver. It can attenuate liver fibrosis, a condition often resulting from chronic liver damage.[1] Its hepatoprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate specific signaling pathways involved in liver injury and repair.[1][9] For instance, ICQA has been shown to protect against liver injury induced by the hepatitis B virus.[1] Furthermore, isochlorogenic acid B, a related compound, protects against liver fibrosis in non-alcoholic steatohepatitis (NASH) by modulating the Nrf2 and miR-122/HIF-1α signaling pathways.[10]

Quantitative Data: Hepatoprotective and Antiviral (HBV) Effects

| Target/Model | Assay | Result/Metric | Reference |

| Hepatitis B Virus (HBV) | HBsAg Expression | 86.9% inhibition | [9][11] |

| HBeAg Expression | 72.9% inhibition | [9][11] | |

| Liver Fibrosis Model (Rats) | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent decrease | [1] |

Signaling Pathway: Nrf2 Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like ICQA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1). This mechanism contributes significantly to ICQA's hepatoprotective effects.[10][12]

Caption: ICQA activates the Nrf2 antioxidant response pathway.

Anticancer Activity

ICQA has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. For instance, it significantly reduces cell viability and inhibits the migration and invasion of triple-negative breast cancer (TNBC) cells. The anticancer mechanism is partly attributed to the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | Assay | Metric (24h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | IC₅₀: 135.8 µM | |

| 4T1 | Triple-Negative Breast Cancer | CCK-8 | IC₅₀: 154.9 µM |

Note: Related compound Chlorogenic Acid (CGA) shows IC₅₀ values on other breast cancer cell lines (MCF-7, SKBR-3, etc.) ranging from 590.5 µM to 1095 µM after 72 hours of treatment.[13][14]

Signaling Pathway: FAK/PI3K/AKT/mTOR Inhibition

The FAK/PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers.[15] Focal Adhesion Kinase (FAK) can activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates the Mammalian Target of Rapamycin (mTOR), a key protein that promotes protein synthesis and cell growth. ICQA has been found to suppress tumor proliferation by inhibiting this signaling cascade.

Caption: ICQA suppresses tumor growth by inhibiting the FAK/PI3K/AKT/mTOR pathway.

Enzyme Inhibition

ICQA can interact with and modulate the activity of various enzymes, which is relevant for understanding its pharmacological profile and potential for herb-drug interactions. It has been shown to have a weak inhibitory effect on Cytochrome P450 2C9 (CYP2C9), an important drug-metabolizing enzyme.[2]

Quantitative Data: Enzyme Inhibition

| Enzyme | Assay Type | Metric | Value | Reference |

| CYP2C9 | In Vitro (Human Liver Microsomes) | IC₅₀ | 57.25 µmol·L⁻¹ | [2] |

| Kᵢ | 26.77 µmol·L⁻¹ | [2] | ||

| UGT1A6 | In Vivo (Mice) | Inhibition | 25% | [2] |

Note: The related compound Chlorogenic Acid (5-CQA) shows mixed-type inhibition against porcine pancreas α-amylase with an IC₅₀ of 0.07-0.08 mM.[16][17][18]

Detailed Experimental Protocols

Protocol 6.1: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the in vitro antioxidant activity of ICQA by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C, as it is light-sensitive. Prepare fresh daily.[19]

-

ICQA Sample Solutions: Prepare a stock solution of ICQA in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock to determine the IC₅₀ value (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.[20]

2. Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH working solution to each well.[19]

-

Add 100 µL of the ICQA sample dilutions to the corresponding wells.

-

For the control (blank), add 100 µL of the solvent (e.g., methanol) instead of the sample.[21]

-

Incubate the plate in the dark at room temperature for 30 minutes.[19][20]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[19][21]

3. Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the ICQA sample.

The IC₅₀ value (the concentration of ICQA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

Protocol 6.2: Cell Viability Assay (CCK-8/MTT)

This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of ICQA on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cell line (e.g., MDA-MB-231) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

-

Prepare a range of concentrations of ICQA in the cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different ICQA concentrations. Include a vehicle control (medium with the solvent used to dissolve ICQA).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. Measurement (Using CCK-8 Kit):

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

4. Calculation: Calculate the cell viability percentage:

Cell Viability (%) = [ (A_sample - A_blank) / (A_control - A_blank) ] × 100

Where:

-

A_sample is the absorbance of cells treated with ICQA.

-

A_control is the absorbance of untreated (vehicle control) cells.

-

A_blank is the absorbance of wells with medium and CCK-8 solution but no cells.

The IC₅₀ value can be calculated from the dose-response curve.

Protocol 6.3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Akt, MAPK) following ICQA treatment.

1. Protein Extraction:

-

Treat cells with ICQA as described in the cell viability protocol.

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

2. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

Normalize the samples to the same concentration using lysis buffer.

3. SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[22][23]

-

Load the samples onto a 4-12% Bis-Tris or similar polyacrylamide gel.[22]

-

Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.[22]

5. Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with Tween-20, TBST).[24]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-TLR4, anti-p65) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer (typically 1:1000).[23][24]

-

Wash the membrane three times for 10 minutes each with TBST.[24]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[24]

-

Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or autoradiographic film.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like β-actin or GAPDH.

References

- 1. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound affects P450 and UGT enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatoprotective and antiviral properties of this compound from Laggera alata against hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Chlorogenic acid promotes liver regeneration and repair after acetaminophen-induced liver injury via alleviating oxidative stress and enhancing fatty acid β-oxidation by activating Nrf2 - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetic analysis and mechanism on the inhibition of chlorogenic acid and its components against porcine pancreas alpha-amylase isozymes I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Isochlorogenic Acid A: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Abstract

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid, is a significant bioactive compound found in numerous plants utilized in traditional Chinese medicine (TCM) and other folk remedies.[1][2][3][4] Historically present in remedies derived from sources like Lonicerae Japonicae Flos and Laggera alata, ICGA has been a subject of extensive research for its diverse pharmacological activities.[3][5] This technical guide provides an in-depth review of the compound's chemical nature, its basis in traditional medicine, and the molecular mechanisms underlying its therapeutic potential. We focus on its well-documented anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer effects, detailing the signaling pathways involved.[1][6] This document consolidates quantitative data from key studies, outlines experimental protocols, and presents visual diagrams of molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (ICGA), chemically known as 3,5-dicaffeoylquinic acid, is a polyphenol consisting of one quinic acid molecule and two caffeic acid molecules.[1] It is one of three common isomers (A, B, and C) and is recognized for its significant biological activities.[1] First isolated from green coffee extracts in 1950, ICGA has since been identified in hundreds of plants, many of which are staples in traditional medicine.[2][3] In TCM, plants rich in ICGA are used for their anti-inflammatory, antioxidant, and hepatoprotective properties.[3][5] ICGA's clear pharmacokinetics and acceptable bioavailability provide a solid foundation for its research and development as a modern therapeutic agent.[2][3]

Chemical Properties of this compound:

-

Molecular Formula: C₂₅H₂₄O₁₂[1]

-

Molecular Weight: 516.45 g/mol [1]

-

CAS Number: 2450-53-5[5]

-

Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][7]

-

Appearance: White crystalline powder.[1]

Pharmacological Properties and Mechanisms of Action

ICGA exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, cardiovascular protective, and anti-cancer activities.[1][2] These effects are mediated through the modulation of multiple key cellular signaling pathways.

Anti-inflammatory and Hepatoprotective Effects

In traditional medicine, ICGA-rich plants are widely used for inflammatory conditions.[3] Modern research has substantiated this use, particularly in the context of liver fibrosis, a condition driven by chronic inflammation.[5] ICGA demonstrates potent anti-inflammatory and hepatoprotective effects by targeting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting this pathway, ICGA dose-dependently decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby attenuating inflammation and preventing the progression of liver fibrosis.[5]

References

- 1. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments [cjnmcpu.com]

- 2. Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Isochlorogenic Acid A: A Technical Guide to its Antibacterial and Antiviral Properties

An in-depth technical guide on the antibacterial and antiviral properties of isochlorogenic acid A for researchers, scientists, and drug development professionals.

Introduction

This compound (ICQA), a dicaffeoylquinic acid, is a prominent phenolic compound found in various medicinal plants, including Laggera alata.[1] As a member of the chlorogenic acid family, it has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the existing research on the antibacterial and antiviral activities of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

I. Antibacterial Properties of this compound

While research specifically quantifying the antibacterial activity of this compound is emerging, the broader class of chlorogenic acids, to which it belongs, is well-studied. Chlorogenic acids are known to exert bactericidal effects against a range of pathogens.[3] The primary mechanism involves the disruption of bacterial cell membrane integrity.[3][4] This leads to increased permeability, leakage of essential intracellular components like proteins and ATP, and ultimately, cell death.[3][4]

Some studies suggest that this compound, particularly in combination with conventional antibiotics, can effectively inhibit the formation of polymicrobial biofilms, which are notoriously difficult to eradicate.[5]

Quantitative Antibacterial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the currently available literature. However, data for the closely related chlorogenic acid (CGA) provides a valuable reference point for its potential efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Chlorogenic Acid | Various Pathogens | 20 - 80 | [6] |

| Chlorogenic Acid | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 10,240 | [7] |

| Chlorogenic Acid | Pseudomonas putida | ~9,000 (25.4 mM) | [8] |

Experimental Protocols: Antibacterial Susceptibility Testing

Standardized methods are crucial for evaluating the antibacterial efficacy of natural compounds. The protocols recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often adapted for this purpose.[9]

1. Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) is prepared from an overnight culture of the test organism.[9]

-

Serial Dilution: The test compound (this compound) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[10]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or spectrophotometrically.[9]

2. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

-

Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[10]

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are cut into the agar.[10]

-

Application of Test Compound: A fixed volume of the this compound solution at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.[10]

-

Incubation: The plate is incubated for 24-48 hours.[9]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.[9]

II. Antiviral Properties of this compound

This compound has demonstrated significant antiviral activities, most notably against the Hepatitis B virus (HBV).[11] Studies have also investigated the broader chlorogenic acid family against a range of other viruses, including influenza, HIV, and Enterovirus 71.[12][13][14]

Quantitative Antiviral Data

| Compound | Virus | Assay/Cell Line | Metric | Value | Reference |

| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Inhibition | 86.9% | [11] |

| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | HBeAg Inhibition | 72.9% | [11] |

| Chlorogenic Acid | Enterovirus 71 (EV71) | Plaque Reduction | IC₅₀ | 6.3 µg/mL | [14][15] |

| Chlorogenic Acid | Influenza A (H1N1) | MTS Assay / MDCK | EC₅₀ | 44.87 µM | [12] |

| Chlorogenic Acid | Influenza A (H3N2) | MTS Assay / MDCK | EC₅₀ | 62.33 µM | [12] |

Experimental Protocols: Antiviral Activity Assays

Evaluating the antiviral potential of a compound involves cell-based assays that measure the inhibition of viral replication or virus-induced cell death.

1. Plaque Reduction Assay

This is a standard method for determining the concentration of a compound that inhibits virus replication, often expressed as the 50% inhibitory concentration (IC₅₀).[16]

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells, MDCK cells) is prepared in multi-well plates.[17]

-

Virus Infection: Cells are infected with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of this compound.[14]

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid medium (e.g., containing agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Incubation: Plates are incubated for several days to allow for plaque formation.

-

Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in treated wells is counted and compared to the untreated virus control.

-

Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[14]

2. Cytopathic Effect (CPE) Inhibition Assay

This assay is used for viruses that cause visible damage (cytopathic effect) to host cells. The effectiveness of the compound is measured by its ability to protect cells from CPE.[12]

-

Procedure: Host cells are seeded in a 96-well plate and infected with the virus in the presence of serial dilutions of the test compound.

-

Incubation: The plate is incubated for a period sufficient to observe CPE in the untreated virus control wells (typically 2-5 days).

-

Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTS or MTT assay, which measures mitochondrial activity in living cells.[12] The 50% effective concentration (EC₅₀) is the compound concentration that provides 50% protection of cells from virus-induced death.[12]

References

- 1. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Antibacterial Activity and Mechanism of Chlorogenic Acid Against Foodborne Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro synergistic antibacterial activity of isochlorogenic acid combined with antibiotics against polymicrobial biofilms formed by Pseudomonas aeruginosa and Aspergillus fumigatus | Chinese Journal of Microbiology and Immunology;(12): 763-767, 2020. | WPRIM [pesquisa.bvsalud.org]

- 6. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of chlorogenic acid on antimicrobial, antivirulence, and anti-quorum sensing of carbapenem-resistant Klebsiella pneumoniae [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Hepatoprotective and antiviral properties of this compound from Laggera alata against hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Chlorogenic Acid Inhibits the Replication and Viability of Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlorogenic acid inhibits the replication and viability of enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isochlorogenic Acid A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid A, a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including coffee beans and certain traditional medicinal herbs. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Accurate and reliable quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a robust HPLC method for the analysis of this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These parameters are based on established methods and provide excellent separation and quantification.[1][2][3]

| Parameter | Recommended Conditions |

| Chromatographic Column | C18 reverse-phase column (e.g., Shodex C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 0.1% Phosphoric Acid in Water (Solvent A) and Methanol (Solvent B) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 326 nm |

| Injection Volume | 20 µL |

Method Validation Summary

The performance of this HPLC method was validated to ensure its suitability for the intended application. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.04 - 40 µg/mL (r² > 0.999)[2] |

| Limit of Detection (LOD) | 0.012 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.04 µg/mL[2] |

| Precision (RSD%) | Intra-day: < 7.63%; Inter-day: < 7.63%[2] |

| Accuracy (Recovery) | 98.59% - 103.25%[2] |

Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Phosphoric acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations within the linear range (e.g., 0.04, 0.1, 0.5, 1, 5, 10, 20, and 40 µg/mL).

3. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, pharmaceutical formulation). A general procedure for a solid plant extract is provided below.

-

Accurately weigh a suitable amount of the powdered sample.

-

Extract the sample with an appropriate solvent (e.g., 80% methanol in water) using ultrasonication or another suitable extraction technique.[3]

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the calibration curve range.

4. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase (0.1% Phosphoric Acid in Water:Methanol, 50:50, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 30°C and the UV detector wavelength to 326 nm.[3]

-

Inject 20 µL of each working standard solution in triplicate to construct a calibration curve.

-

Inject 20 µL of the prepared sample solutions in triplicate.

-

After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% methanol) to remove any strongly retained compounds, and then store it in an appropriate solvent.

5. Data Analysis

-

Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the reference standard.

-

Calculate the peak area of this compound in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Method Parameters

References

Application Notes and Protocols for the Identification of Isochlorogenic Acid A using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. Accurate identification and quantification of this compound are crucial for understanding its pharmacokinetic profile, metabolic fate, and therapeutic potential. This document provides detailed application notes and standardized protocols for the identification and analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Principle of LC-MS for this compound Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates this compound from other components in a complex mixture based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions provides a unique "fingerprint" for definitive identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove interfering substances and enrich the analyte of interest. The following are common protocols for different matrices.

a) Plant Material:

-

Extraction: Weigh 1.0 g of powdered plant material and add 20 mL of 70% methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

-